molecular formula C11H13N3O2 B13039101 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid

5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B13039101
M. Wt: 219.24 g/mol
InChI Key: MXDFYRQKYGGUOW-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a dimethylamino methyl group at position 5 and a carboxylic acid at position 2. Indazole derivatives are recognized as bioisosteres of indoles and exhibit diverse pharmacological activities, including serotonin 5-HT₃ receptor antagonism, antiarthritic, and antifertility effects .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-14(2)6-7-3-4-9-8(5-7)10(11(15)16)13-12-9/h3-5H,6H2,1-2H3,(H,12,13)(H,15,16)

InChI Key

MXDFYRQKYGGUOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the dimethylamino group and the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid is in the development of antitumor agents. Research indicates that indazole derivatives exhibit potent inhibitory effects on various cancer cell lines. For instance, a study demonstrated that certain indazole compounds showed superior antitumor activity against Hep-G2 cells, with some exhibiting IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .

Case Study: Antiproliferative Activity

CompoundIC50 (µM)Cell Line
5k3.32Hep-G2
5a10.12K562
5j7.45A549

This table highlights the effectiveness of selected indazole derivatives, emphasizing their potential as anticancer agents.

Cardiovascular Applications

Indazoles, including the target compound, have shown promise in cardiovascular research. Studies have indicated that certain indazole derivatives can modulate blood pressure and heart rate through various mechanisms, including the inhibition of macrophage migration and reduction of oxidative stress .

Case Study: Effects on Blood Pressure

CompoundEffect on Blood PressureMechanism
In-ClDecreasedERβ agonist action
7-nitroindazoleDecreasedNOS inhibition

The above table summarizes the effects of specific indazole compounds on cardiovascular parameters, showcasing their therapeutic potential.

Neuroprotective Properties

Recent investigations have identified neuroprotective properties associated with indazole derivatives. For example, certain compounds have been shown to enhance axon myelination and provide neuroprotection in models of autoimmune diseases .

Case Study: Neuroprotection

CompoundModelOutcome
In-ClEAE modelAxon myelination improved
7-nitroindazoleSHR modelReduced oxidative stress

This table illustrates the neuroprotective effects observed in experimental models, highlighting the potential for treating neurological disorders.

Serotonin Receptor Antagonism

Another notable application is the compound's role as a selective antagonist of serotonin receptors (specifically the 5-HT3 receptor). This property suggests potential therapeutic uses in managing conditions such as anxiety and depression .

Case Study: Serotonin Receptor Interaction

CompoundReceptor TypeAffinity (Ki)
Indazole derivative5-HT3 receptorLow nanomolar

The table above presents findings related to the affinity of indazole derivatives for serotonin receptors, supporting their role in pharmacotherapy.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

Chloro-Substituted Derivatives
  • 5-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5): Similarity: 0.92 (structural similarity to the target compound) . The chloro group at position 5 introduces electron-withdrawing effects, reducing electron density at the indazole core. Activity: Chloro-substituted indazoles are often explored for anticancer and enzyme inhibition due to enhanced stability and lipophilicity.
Methyl-Substituted Derivatives
  • 5-Methyl-1H-indazole-3-carboxylic acid (CAS 857801-97-9): Similarity: 0.88 . The methyl group at position 5 increases steric bulk without significant electronic effects. This substitution may reduce solubility compared to the dimethylamino methyl group . Activity: Methyl derivatives are commonly used as intermediates in prodrug synthesis.
Nitro-Substituted Derivatives
  • 6-Nitro-1H-indazole-3-carboxylic acid (CAS 885520-03-6):
    • Similarity: 0.88 .
    • The nitro group at position 6 is strongly electron-withdrawing, which may destabilize the indazole ring and reduce metabolic stability.
    • Activity : Nitro groups are associated with antimicrobial and antiparasitic activities but may introduce toxicity concerns.

Functional Group Modifications

Ester Derivatives
  • Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-62-6):

    • Molecular Weight: 282.299 g/mol .
    • The benzyloxy group at position 5 adds steric bulk and lipophilicity, while the methyl ester at position 3 acts as a prodrug, improving membrane permeability .
    • Activity : Esters are often hydrolyzed in vivo to the active carboxylic acid form, as seen in serotonin 5-HT₃ receptor antagonists .
  • Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8):

    • Purity: 95% .
    • The trifluoromethoxy group is both electron-withdrawing and lipophilic, enhancing metabolic stability and blood-brain barrier penetration .
Amide Derivatives
  • Indazole-3-carboxamides :
    • Reported to exhibit serotonin 5-HT₃ receptor antagonism, with the amide group enabling hydrogen bonding to receptor residues .
    • Comparison : The carboxylic acid in the target compound may form stronger ionic interactions compared to the amide’s hydrogen bonds.

Heterocycle Variations

Furan-Based Analogues
  • Ranitidine Diamine Hemifumarate (Related Compound A): Contains a 5-[(dimethylamino)methyl]furan-2-yl group instead of indazole . Activity: The furan ring reduces aromaticity and hydrogen-bonding capacity, leading to distinct pharmacological profiles (e.g., H₂ receptor antagonism in ranitidine) .
Thiophene Derivatives
  • Methyl 3-[5-(dimethylamino)-1H-tetrazol-1-yl]thiophene-2-carboxylate (CAS 338417-30-4): Combines a thiophene ring with a tetrazole group, offering different electronic properties and tautomeric possibilities . Comparison: The thiophene core may confer improved metabolic stability but reduced planar rigidity compared to indazole.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) Similarity Score Notable Activities
Target Compound Dimethylamino methyl (5), COOH (3) Calculated: 249.27 Serotonin antagonism, antiarthritic
5-Chloro-1H-indazole-3-carboxylic acid Cl (5), COOH (3) 226.62 0.92 Anticancer, enzyme inhibition
5-Methyl-1H-indazole-3-carboxylic acid CH₃ (5), COOH (3) 206.20 0.88 Prodrug intermediate
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate OCH₂Ph (5), COOCH₃ (3) 282.30 Prodrug for carboxylic acid activation
Ranitidine Diamine Hemifumarate Furan-based 331.38 (hemifumarate) H₂ receptor antagonism

Research Findings and Implications

  • Electronic Effects: The dimethylamino methyl group in the target compound donates electrons, increasing basicity (pKa ~8-9) and solubility, whereas chloro or nitro substituents reduce electron density .
  • Bioactivity : Indazole-3-carboxylic acid derivatives with polar substituents (e.g., COOH) show enhanced receptor binding, while lipophilic esters (e.g., methyl trifluoromethoxy) improve bioavailability .
  • Structural Rigidity : The indazole core provides greater planar rigidity compared to furan or thiophene analogues, favoring interactions with flat binding pockets in serotonin receptors .

Biological Activity

5-[(Dimethylamino)methyl]-1H-indazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of indazole, including 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid, exhibit antitumor properties . For instance, a related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant cytotoxicity towards cancer cells while exhibiting higher IC50 values (33.2 µM) against normal HEK-293 cells, suggesting selectivity for tumor cells over normal cells .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acidK5625.15High
Related CompoundHEK-29333.2Low

The mechanism underlying this antitumor effect appears to involve the modulation of apoptotic pathways. Specifically, these compounds can influence the expression of key proteins such as p53 and MDM2, leading to increased apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its antitumor effects, there is emerging evidence that indazole derivatives may also impact neurological pathways. The inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) has been linked to increased levels of GABA, an important inhibitory neurotransmitter in the brain. This mechanism suggests potential therapeutic applications in treating neurological disorders such as epilepsy .

Case Studies and Research Findings

Several studies have explored the broader implications of indazole derivatives:

  • Study on Apoptosis Induction : A study highlighted that certain indazole derivatives can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This balance shift is critical for effective cancer therapy .
  • Anti-inflammatory Properties : Some indazole compounds have demonstrated anti-inflammatory effects by inhibiting NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses .

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